molecular formula C15H16N2O2 B1368490 N-(3-Amino-4-methylphenyl)-4-methoxybenzamide CAS No. 1016796-09-0

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Cat. No.: B1368490
CAS No.: 1016796-09-0
M. Wt: 256.3 g/mol
InChI Key: QSFKSTOQXQDXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.

    Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group in intermediates, converting them to amino groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzamides and their derivatives, which are valuable intermediates in drug synthesis .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKSTOQXQDXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-4-methylphenyl)-4-methoxybenzamide
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N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

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